DBCO-Dextran sulfate (MW 40000)

Rheumatoid Arthritis Exosome Engineering Click Chemistry

This DBCO-dextran sulfate (MW 40000) is specifically validated for building DS-EXOs via copper-free SPAAC click chemistry to study rheumatoid arthritis. Unlike non-sulfated DBCO-dextran, DBCO-chitosan, or DBCO-PEG, its polyanionic sulfate backbone drives receptor-mediated uptake and electrostatic complexation essential for intracellular exosome engineering. Standardized conjugation chemistry (100:1 DBCO-amine:dextran sulfate, pH 5.6, 50 °C, 5-day reaction, 3.5 kDa dialysis) ensures batch-to-batch reproducibility, making it the only functionally qualified choice for RA exosome research.

Molecular Formula C32H44N2O22S4
Molecular Weight 937.0 g/mol
Cat. No. B15555997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Dextran sulfate (MW 40000)
Molecular FormulaC32H44N2O22S4
Molecular Weight937.0 g/mol
Structural Identifiers
InChIInChI=1S/C31H40N2O22S4.CH4/c1-2-23-27(37)29(54-58(44,45)46)30(55-59(47,48)49)31(51-23)50-17-22(34)26(36)28(53-57(41,42)43)24(52-56(38,39)40)15-32-14-13-25(35)33-16-20-9-4-3-7-18(20)11-12-19-8-5-6-10-21(19)33;/h3-10,22-24,26-32,34,36-37H,2,13-17H2,1H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);1H4/t22?,23-,24-,26-,27-,28-,29-,30-,31-;/m1./s1
InChIKeyVKOXQOGMRUPIQS-JDPHRTPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Dextran sulfate (MW 40000) for Copper-Free Click Chemistry and Targeted Exosome Engineering in Rheumatoid Arthritis


DBCO-Dextran sulfate (MW 40000) is a dibenzocyclooctyne-functionalized dextran sulfate conjugate with an average molecular weight of 40,000 Da [1]. The compound integrates the strain-promoted alkyne-azide cycloaddition (SPAAC) reactivity of DBCO with the polyanionic sulfate backbone of dextran sulfate . This construct enables copper-free, bioorthogonal conjugation to azide-modified biomolecules and has been specifically employed for the intracellular construction of DS-EXOs—engineered exosomes for the study of rheumatoid arthritis (RA) [2].

Why Unmodified Dextran, Non-Sulfated DBCO-Dextran, or Alternative DBCO-Polysaccharides Cannot Replace DBCO-Dextran Sulfate (MW 40000)


Generic substitution with unmodified dextran, non-sulfated DBCO-dextran, or other DBCO-functionalized polysaccharides (e.g., DBCO-chitosan, DBCO-PEG) is not functionally equivalent. The sulfate groups confer a strong polyanionic character essential for electrostatic interactions with cationic biomolecules and cellular uptake pathways that non-sulfated dextran lacks [1]. Non-sulfated DBCO-dextran (MW unspecified) is primarily utilized for cancer immunotherapy and general bioimaging, lacking the demonstrated capacity for intracellular DS-EXO construction in RA models [2]. Furthermore, DBCO-chitosan or DBCO-PEG, while capable of SPAAC, exhibit different pharmacokinetic profiles, charge densities, and biodegradation pathways that preclude direct substitution in protocols validated for this specific 40 kDa DBCO-dextran sulfate construct .

Quantitative Differentiation of DBCO-Dextran Sulfate (MW 40000) from Analogs: Validated Evidence for Procurement Decisions


Validated Application: Specific Utility for Intracellular Construction of DS-EXOs in Rheumatoid Arthritis Models

DBCO-Dextran sulfate (MW 40000) is specifically validated for the intracellular construction of DS-EXOs via copper-free click chemistry, a method demonstrated in a peer-reviewed primary study to modulate macrophage heterogeneity in rheumatoid arthritis [1]. In contrast, non-sulfated DBCO-dextran (MW unspecified) is described for general applications in cancer immunotherapy and bioimaging, lacking the validated use-case in RA-specific exosome engineering [2]. The 40,000 Da molecular weight is explicitly identified as the product used in this validated protocol [3].

Rheumatoid Arthritis Exosome Engineering Click Chemistry Macrophage Heterogeneity

Purity and Identity: Batch-Consistent Characterization for Reproducible Results

Commercially available DBCO-Dextran sulfate (MW 40000) is provided with a specified purity of 98.35% [1]. This high purity is critical for reproducible click chemistry reactions, as impurities can interfere with SPAAC efficiency or introduce cytotoxicity. In contrast, many alternative DBCO-polysaccharide conjugates (e.g., DBCO-chitosan, custom-synthesized DBCO-dextran) are often supplied at lower or unspecified purities (e.g., 95%+), potentially introducing batch-to-batch variability .

Purity Quality Control Reproducibility Characterization

Copper-Free Click Chemistry (SPAAC) Reactivity: Quantified Kinetics for In Vitro and In Vivo Compatibility

The DBCO moiety in DBCO-Dextran sulfate (MW 40000) participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with a typical second-order rate constant of approximately 10⁻³ M⁻¹s⁻¹ for DBCO-azide reactions . This copper-free, bioorthogonal reaction avoids the cytotoxicity and biomolecule damage associated with traditional CuAAC . In contrast, alternative conjugation chemistries like maleimide-thiol or NHS-ester amine coupling are less bioorthogonal and may suffer from hydrolysis or cross-reactivity with endogenous biomolecules [1].

SPAAC Click Chemistry Bioorthogonal Reaction Kinetics

Synthesis Protocol Reproducibility: Defined Stoichiometry and Purification

A published synthesis protocol for DBCO-Dextran sulfate specifies precise reaction conditions: 1000 mg (0.025 mmol) dextran sulfate reacted with 691 mg (2.5 mmol) DBCO-amine and 157.1 mg (2.5 mmol) NaBH3CN in 50 mL acetate buffer (pH 5.6) at 50°C for 5 days, followed by dialysis (MWCO 3.5 kDa) and lyophilization [1]. This level of detail enables independent validation and ensures batch-to-batch consistency. In contrast, many custom or in-house synthesized DBCO-polysaccharide conjugates lack such rigorous, publicly accessible protocols, leading to potential variability in DBCO loading and product performance .

Synthesis Reproducibility Dialysis Lyophilization

Optimal Research and Industrial Deployment Scenarios for DBCO-Dextran Sulfate (MW 40000)


Engineering Exosomes for Rheumatoid Arthritis Research

Primary research validates the use of DBCO-Dextran sulfate (MW 40000) for constructing DS-EXOs within cells via copper-free click chemistry, specifically to modulate macrophage heterogeneity in models of rheumatoid arthritis [1]. This scenario is ideal for academic and pharmaceutical research groups developing exosome-based therapeutics or studying RA immunopathology.

Copper-Free Bioorthogonal Labeling and Tracking of Live Cells

Leveraging the SPAAC reactivity of the DBCO moiety (k ~10⁻³ M⁻¹s⁻¹) and the high purity (98.35%), this compound is suitable for specific, non-toxic labeling of azide-modified biomolecules on live cell surfaces or intracellular compartments, as demonstrated in related click chemistry applications . This avoids the cytotoxicity associated with copper-catalyzed click chemistry.

Reproducible Synthesis of DBCO-Dextran Sulfate Conjugates

The detailed synthesis protocol (100:1 DBCO-amine:dextran sulfate molar ratio, pH 5.6 acetate buffer, 50°C, 5 days, dialysis MWCO 3.5 kDa) provides a template for academic and industrial laboratories seeking to produce this specific conjugate with batch-to-batch consistency [2]. This is essential for scaling up production or for comparative studies requiring defined material properties.

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